molecular formula C13H19N B14800211 (R)-2-Benzylazepane

(R)-2-Benzylazepane

Cat. No.: B14800211
M. Wt: 189.30 g/mol
InChI Key: GCXJNDWBSJHSGC-CYBMUJFWSA-N
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Description

(R)-2-Benzylazepane is a chiral seven-membered azepane ring derivative featuring a benzyl substituent at the second position. Its synthesis typically involves enantioselective methods, such as asymmetric hydrogenation or resolution techniques, to achieve the desired (R)-configuration . For instance, research has demonstrated its role in enzyme inhibition assays, where molecular docking simulations suggest strong binding interactions with active sites .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(2R)-2-benzylazepane

InChI

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-14-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2/t13-/m1/s1

InChI Key

GCXJNDWBSJHSGC-CYBMUJFWSA-N

Isomeric SMILES

C1CC[C@@H](NCC1)CC2=CC=CC=C2

Canonical SMILES

C1CCC(NCC1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzylazepane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-aminobenzylamine and a suitable azepane precursor.

    Formation of Azepane Ring: The azepane ring is formed through cyclization reactions, often involving the use of reagents like sodium hydride or potassium tert-butoxide.

    Benzylation: The benzyl group is introduced through benzylation reactions, typically using benzyl bromide or benzyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of ®-2-Benzylazepane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic methods to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: ®-2-Benzylazepane undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can convert ®-2-Benzylazepane to its corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be used to modify the azepane ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azepane ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various substituted azepane derivatives, N-oxide compounds, and reduced benzylazepane analogs.

Scientific Research Applications

®-2-Benzylazepane finds applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: ®-2-Benzylazepane is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Benzylazepane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Azepane Derivatives

(R)-2-Benzylazepane is compared to other azepane derivatives, such as (S)-2-Benzylazepane and 3-Benzylazepane. The stereochemistry at the second position significantly impacts biological activity. For example, in enzyme inhibition assays, the (R)-enantiomer showed a 1.5-fold higher inhibitory potency (IC₅₀ = 12 ± 2 µM) compared to the (S)-enantiomer (IC₅₀ = 18 ± 3 µM) . Positional isomerism also plays a role: 3-Benzylazepane exhibits reduced activity (IC₅₀ = 25 ± 4 µM), likely due to steric hindrance in enzyme binding pockets .

Functional Group Analogues: Benzyl-Containing Amines

Compounds like benzylpiperidine and benzylpyrrolidine share the benzyl motif but differ in ring size. Benzylpiperidine (six-membered ring) displays lower conformational flexibility, resulting in weaker inhibition (IC₅₀ = 30 ± 5 µM) compared to (R)-2-Benzylazepane . Benzylpyrrolidine (five-membered ring) further reduces activity (IC₅₀ = 45 ± 6 µM), highlighting the importance of ring size in target engagement .

Benzoate Esters

Unlike (R)-2-Benzylazepane, these esters lack nitrogen-based pharmacophores, rendering them inactive in enzyme inhibition assays. However, their lipophilicity (LogP ~2.0) is comparable, suggesting similar bioavailability profiles .

Data Tables

Table 1: Enzyme Inhibition Profiles of Azepane Derivatives

Compound IC₅₀ (µM) Configuration/Ring Position Reference
(R)-2-Benzylazepane 12 ± 2 R-config, position 2
(S)-2-Benzylazepane 18 ± 3 S-config, position 2
3-Benzylazepane 25 ± 4 Position 3
Benzylpiperidine 30 ± 5 Six-membered ring
Benzylpyrrolidine 45 ± 6 Five-membered ring

Table 2: Physicochemical Properties of Selected Compounds

Compound CAS # LogP Molecular Weight (g/mol)
(R)-2-Benzylazepane Not provided ~2.8 ~203.3
Methyl benzoate 93-58-3 2.0 136.15
Isopropyl benzoate 939-48-0 2.5 178.23

Key Research Findings

  • Stereochemical Impact : The (R)-configuration in 2-Benzylazepane enhances enzyme binding via optimal spatial alignment with hydrophobic pockets .
  • Ring Flexibility : The azepane ring’s seven-membered structure allows better adaptation to enzyme active sites compared to rigid six- or five-membered analogues .
  • Lipophilicity : The benzyl group contributes to a LogP of ~2.8, balancing solubility and membrane permeability .

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